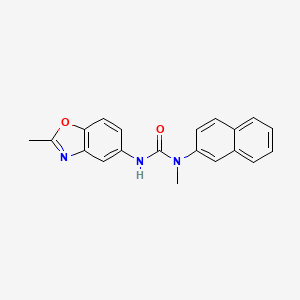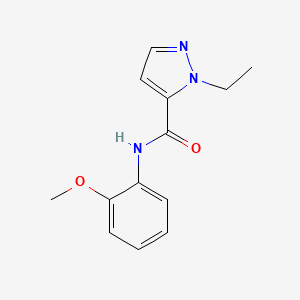![molecular formula C19H12FN3O3 B5772937 N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a furan derivative that has been synthesized through a multi-step process. In
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has potential applications in biomedical research. This compound has been shown to have anti-inflammatory properties and has been used in studies to investigate the role of inflammation in various diseases. Additionally, this compound has been shown to have antitumor properties and has been used in studies to investigate the role of cancer cells in tumorigenesis.
Wirkmechanismus
The mechanism of action of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory molecules and to induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, this compound has been shown to have potent anti-inflammatory and antitumor properties, making it a useful tool for studying the role of inflammation and cancer in various diseases.
However, there are also some limitations to using this compound in lab experiments. This compound may have off-target effects, and its mechanism of action is not fully understood. Additionally, the use of this compound may not be appropriate for all types of studies, and researchers should carefully consider the specific research question before using this compound in their experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. One potential direction is to investigate the use of this compound in combination with other anti-inflammatory or antitumor agents. Additionally, future studies could focus on elucidating the mechanism of action of this compound and identifying potential off-target effects. Finally, further research is needed to determine the potential clinical applications of this compound and to evaluate its safety and efficacy in humans.
Conclusion
This compound is a compound that has potential applications in biomedical research. This compound has been shown to have anti-inflammatory and antitumor properties and has been used in studies to investigate the role of inflammation and cancer in various diseases. Future research on this compound could focus on investigating its mechanism of action, identifying potential off-target effects, and evaluating its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide involves several steps. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step involves the reaction of 2-fluorobenzoyl chloride with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form 5-(2-fluorobenzoyl)-1,2,4-oxadiazole-3-carboxylic acid. The third step involves the reaction of 5-(2-fluorobenzoyl)-1,2,4-oxadiazole-3-carboxylic acid with 4-aminophenol to form N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-hydroxybenzamide. The final step involves the reaction of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-hydroxybenzamide with furan-2-carboxylic acid to form this compound.
Eigenschaften
IUPAC Name |
N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3/c20-15-5-2-1-4-14(15)19-22-17(23-26-19)12-7-9-13(10-8-12)21-18(24)16-6-3-11-25-16/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJHGMHGVIKKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)
![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)

